
1,10-Phenanthrolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthrolin-4-amine is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two nitrogen atoms at the 1 and 10 positions of the phenanthrene structure, with an amine group at the 4 position. This compound is known for its chelating properties and is widely used in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Phenanthrolin-4-amine can be synthesized through various methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. One of the most common methods involves the Skraup reaction, which uses glycerol and o-phenylenediamine as starting materials, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The reaction involves the dehydration of glycerol to form acrolein, which then condenses with the amine followed by cyclization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents as catalysts. These solvents provide a more efficient, greener, and economical strategy for the synthesis, replacing traditional sulfuric acid and hydrochloric acid . The reaction parameters and molar ratios of raw materials are optimized to achieve high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthrolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted phenanthrolines, which have different properties and applications.
Applications De Recherche Scientifique
1,10-Phenanthrolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,10-Phenanthrolin-4-amine involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, it can induce autophagy in cells, which is a process of cellular degradation and recycling .
Comparaison Avec Des Composés Similaires
1,10-Phenanthrolin-4-amine is similar to other phenanthroline derivatives such as 2,2’-bipyridine and ferroin. it has unique properties due to the presence of the amine group at the 4 position, which enhances its chelating ability and makes it a stronger base compared to other phenanthrolines . Similar compounds include:
- 2,2’-Bipyridine
- Ferroin
- Phenanthrene
These compounds share similar coordination properties but differ in their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1,10-phenanthrolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H2,13,15) |
Clé InChI |
MWSWMKBNGFFPQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC=CC(=C3C=C2)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
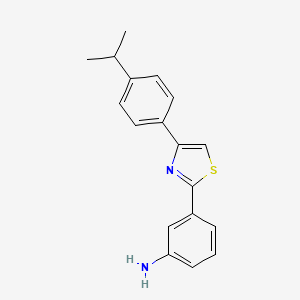
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)

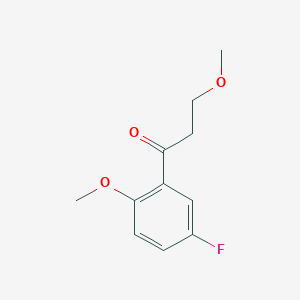
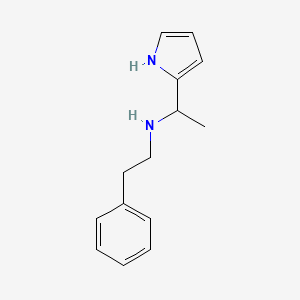
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
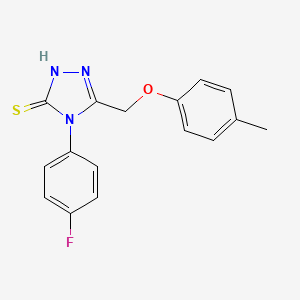
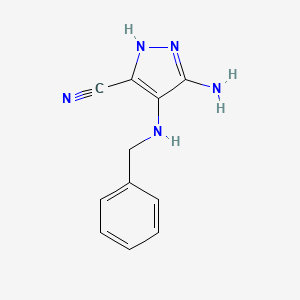
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
